![molecular formula C6H8FIN2O B2495124 [1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol CAS No. 2226182-29-0](/img/structure/B2495124.png)
[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol: is a chemical compound with the molecular formula C6H8FIN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. This compound has gained attention in scientific research due to its potential biological activity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol typically involves the reaction of 1H-pyrazole-5-methanol with 2-fluoroethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Activity Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: It serves as a building block in the development of new pharmaceuticals targeting various diseases.
Industry:
Mechanism of Action
The exact mechanism of action of [1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoroethyl and iodo groups may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol
- [1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanol
Comparison:
- Structural Differences: The position of the iodine atom varies among these compounds, which can influence their reactivity and biological activity.
- Unique Features: [1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
[2-(2-fluoroethyl)-5-iodopyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FIN2O/c7-1-2-10-5(4-11)3-6(8)9-10/h3,11H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJRIVNLWFGJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CCF)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
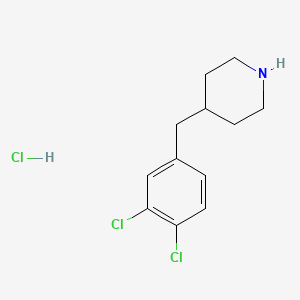
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)
![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)
![3-[(2-Isopropyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2495047.png)
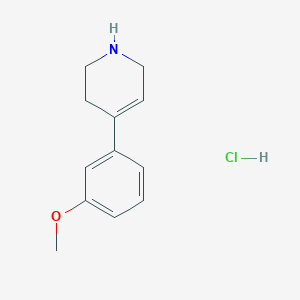
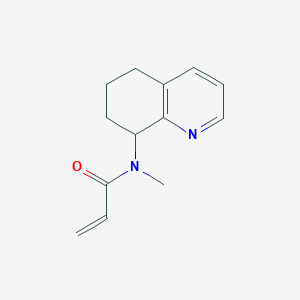
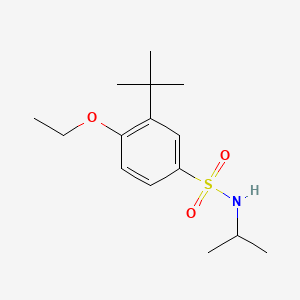
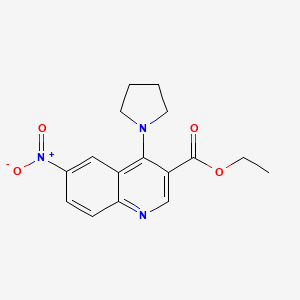
![methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate](/img/structure/B2495053.png)
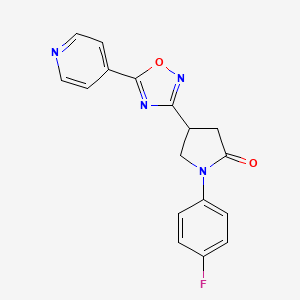
![methyl 3-{5-[(3-methylbutyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2495056.png)
![methyl 2-(4-{[5-(1,2-dithiolan-3-yl)pentanamido]methyl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B2495060.png)
![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)
![2-[(2E)-3-[(3,4-dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile](/img/structure/B2495064.png)
